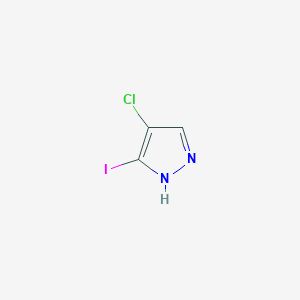

3-Iodo-4-chloro-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical Synthesis

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in synthetic chemistry. mdpi.comnumberanalytics.commdpi.com Its structure imparts a unique combination of chemical reactivity and biological activity, making it a privileged scaffold in various scientific fields. mdpi.comnumberanalytics.com Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

In medicinal chemistry, the pyrazole ring is a key pharmacophore found in a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and analgesic agents. numberanalytics.commdpi.comresearchgate.net The success of pyrazole-containing drugs such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant (B1662492) has cemented the importance of this heterocycle in drug design and development. nih.gov The synthetic versatility of the pyrazole ring allows for its functionalization, enabling the creation of large libraries of compounds for biological screening. mdpi.commdpi.com

Distinctive Characteristics of Halogenated Pyrazole Scaffolds

The introduction of halogen atoms onto the pyrazole ring significantly alters its electronic properties and reactivity, providing chemists with powerful tools for molecular design. nih.gov Due to its aromatic character, the pyrazole ring can undergo electrophilic substitution reactions, which preferentially occur at the 4-position. nih.gov Halogenation is a common method to functionalize this position. nih.gov

Halogenated pyrazoles are highly valuable synthetic intermediates. mdpi.com The halogen atoms can serve as leaving groups in nucleophilic substitution reactions or as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. mdpi.comarkat-usa.org This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, onto the pyrazole core. arkat-usa.org The nature of the halogen atom influences its reactivity, with iodides generally being more reactive than bromides or chlorides in reactions like palladium-catalyzed couplings. researchgate.net This differential reactivity is a key feature exploited in the synthesis of complex molecules. researchgate.net Furthermore, the presence of halogens can modulate the biological activity of pyrazole derivatives by influencing their lipophilicity and binding interactions with biological targets. nih.gov

Research Trajectories in Dihalogenated Pyrazole Chemistry

Current research in heterocyclic chemistry is increasingly focused on the synthesis and application of dihalogenated pyrazoles, such as 3-Iodo-4-chloro-1H-pyrazole. These compounds offer enhanced synthetic potential due to the presence of two different halogen atoms with distinct reactivities. The differential reactivity between the iodo and chloro substituents allows for selective and sequential functionalization of the pyrazole ring. smolecule.com

For instance, the greater reactivity of the iodo group at position 3 in palladium-catalyzed cross-coupling reactions allows for the selective introduction of a substituent at this position while leaving the chloro group at position 4 intact for subsequent transformations. smolecule.com This stepwise approach provides precise control over the final molecular architecture, which is crucial for structure-activity relationship studies in drug discovery and for the design of new materials with specific electronic or photophysical properties. arkat-usa.orgresearchgate.net The development of efficient synthetic routes to access these dihalogenated pyrazoles and the exploration of their reactivity in novel chemical transformations are active areas of investigation. arkat-usa.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodo-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOWQLJELKZSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo 4 Chloro 1h Pyrazole and Its Derivatives

Direct Halogenation Approaches to Pyrazole (B372694) Ring Systems

Direct halogenation is a primary strategy for the synthesis of halogenated pyrazoles. The inherent electronic properties of the pyrazole ring, an electron-rich aromatic system, facilitate electrophilic substitution reactions. nih.gov However, the regioselectivity of these reactions is highly dependent on the nature of the halogenating agent, the substituents already present on the pyrazole ring, and the reaction conditions.

Regioselective Halogenation at C-4 Position

The C-4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. researchgate.netresearchgate.netrrbdavc.org This inherent reactivity allows for the regioselective introduction of halogens at this position under relatively mild conditions.

N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely employed as efficient and often safer halogenating agents for the C-4 position of pyrazoles. researchgate.netbeilstein-archives.org These reagents offer the advantage of mild reaction conditions, often at room temperature, and can provide high yields of the corresponding 4-halopyrazoles. researchgate.netbeilstein-archives.orgresearchgate.net

Research has demonstrated that the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS at room temperature is an effective metal-free method for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org This protocol is notable for its broad substrate scope and scalability. beilstein-archives.org In some cases, dimethyl sulfoxide (B87167) (DMSO) has been shown to act as both a catalyst and a solvent in these reactions. beilstein-archives.org The reaction of pyrazoles with NXS in either carbon tetrachloride or water also yields 4-halopyrazoles efficiently without the need for catalysts. researchgate.net The choice of solvent can influence the reaction, and water has been explored as a greener alternative. researchgate.netresearchgate.net

The general procedure for halogenation using NXS involves stirring a mixture of the pyrazole substrate with the appropriate N-halosuccinimide in a suitable solvent. beilstein-archives.org For instance, the synthesis of 4-bromo and 4-iodo derivatives of N-arylsulfonyl-3-aryl-5-aminopyrazoles is achieved by reacting the starting material with NBS or NIS in DMSO at room temperature. beilstein-archives.org

Table 1: Halogenation of 3-aryl-1H-pyrazol-5-amines with NXS

| Entry | Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-phenyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 80 |

| 2 | 3-phenyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-phenyl-1H-pyrazol-5-amine | 70 |

| 3 | 1-COOMe-3-phenyl-1H-pyrazol-5-amine | NBS | 1-COOMe-4-bromo-3-phenyl-1H-pyrazol-5-amine | Good |

| 4 | 1-COOMe-3-phenyl-1H-pyrazol-5-amine | NIS | 1-COOMe-4-iodo-3-phenyl-1H-pyrazol-5-amine | Good |

Data sourced from a study on direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org

A classic and effective method for the iodination of pyrazoles at the C-4 position involves the use of iodine in the presence of an oxidizing agent, such as iodic acid (HIO₃) or periodic acid. iaea.orgnih.gov This oxidative iodination procedure is particularly useful for a range of substituted pyrazoles. iaea.org Studies on the iodination of N-methylpyrazoles with a mixture of iodine and iodic acid have shown that compounds with substituents at the C-3 and/or C-5 positions are halogenated at the available C-4 position. iaea.org

The reaction mechanism is believed to involve the in situ generation of a more potent electrophilic iodine species. The presence of strong electron-withdrawing groups, such as a nitro group at the C-4 position, can hinder the iodination process. iaea.org A novel method for the direct iodination of the C-4 pyrazole ring has been developed using potassium iodate (B108269) (KIO₃) as the iodinating agent and diphenyl diselenide ((PhSe)₂) as a catalyst under acidic conditions. nih.gov This approach provides an efficient route to 4-iodo-1-aryl-1H-pyrazoles. nih.gov

Table 2: Iodination of Pyrazoles with Iodine and Iodic Acid

| Substrate | Product | Yield (%) |

|---|---|---|

| 1,3-Dimethylpyrazole | 4-Iodo-1,3-dimethylpyrazole | High |

| 1,5-Dimethylpyrazole | 4-Iodo-1,5-dimethylpyrazole | High |

| 3-Acetyl-1,5-dimethylpyrazole | 4-Iodo-3-acetyl-1,5-dimethylpyrazole & side products | Moderate |

| 4-Benzoylpyrazole | Ipsosubstitution product | - |

Data based on studies of oxidative iodination of substituted N-methyl pyrazoles. iaea.org

Halogenation at C-3 and C-5 Positions

Introducing halogens at the C-3 and C-5 positions of the pyrazole ring is generally more challenging than at the C-4 position due to the lower electron density at these sites. nih.govresearchgate.net Direct electrophilic halogenation at C-3 or C-5 typically requires the C-4 position to be blocked by a substituent. researchgate.net When the C-4 position is unsubstituted, halogenation occurs there first, and subsequent halogenation at other positions often necessitates more forceful reaction conditions. researchgate.net

Directed metalation has emerged as a powerful strategy to achieve regioselective functionalization of the pyrazole ring, including halogenation at the C-3 and C-5 positions. This method involves the use of a directing group on the pyrazole ring, often at the N-1 position, which coordinates to a metalating agent (typically an organolithium reagent) and directs deprotonation to an adjacent position. The resulting organometallic intermediate can then be trapped with an electrophilic halogen source.

Research has shown that sequential functionalization of pyrazole 1-oxides can be achieved through regioselective metalation. acs.org Deprotonation at C-5 or bromine-magnesium exchange at C-3 or C-4, followed by transmetalation and palladium-catalyzed cross-coupling, allows for the synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles. acs.org The order of metalation and functionalization can be controlled, enabling the synthesis of a variety of substituted pyrazoles. acs.org Furthermore, the metalation of gold pyrazolate clusters has been explored, demonstrating the potential for ligand-directed assembly of complex metal-organic architectures. nih.govacs.org

Halogen-lithium exchange is a fundamental and widely used reaction in organic synthesis for the preparation of organolithium compounds. numberanalytics.comwikipedia.orgnumberanalytics.com This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent, such as n-butyllithium. numberanalytics.comwikipedia.org The rate of exchange is generally faster for iodine than for bromine and chlorine. numberanalytics.comwikipedia.org

In the context of pyrazole chemistry, halogen-lithium exchange provides a route to lithiated pyrazoles that may not be accessible through direct deprotonation. ias.ac.in For example, a 3-halopyrazole can be converted to a 3-lithiopyrazole, which can then be reacted with an electrophile to introduce a substituent at the C-3 position. This method is particularly valuable for synthesizing pyrazoles with specific substitution patterns that are difficult to obtain through other means. The reaction is kinetically controlled, and the stability of the resulting organolithium intermediate plays a crucial role. harvard.edu The stereochemistry of vinyl halides is often retained during lithium-halogen exchange. harvard.edu A convenient synthetic route for preparing 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, and these intermediates can be further modified through reactions like the Sonogashira cross-coupling. arkat-usa.orgumich.eduresearchgate.net

Multi-Step Synthetic Routes to Polyhalogenated Pyrazoles

The synthesis of polyhalogenated pyrazoles such as 3-iodo-4-chloro-1H-pyrazole is a multi-step process that requires careful control over the introduction of different halogen substituents onto the pyrazole core. These syntheses typically begin with the construction of the pyrazole ring, followed by sequential halogenation and other functionalization reactions.

Pyrazole Ring Formation via Cyclocondensation Reactions

The most fundamental and widely used method for constructing the pyrazole ring is through a cyclocondensation reaction. nih.govnih.gov This reaction typically involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govresearchgate.net The choice of these precursors is critical as it dictates the initial substitution pattern of the pyrazole ring, which can then be further modified.

The synthesis of substituted pyrazoles often begins with readily available starting materials. beilstein-journals.org A common pathway involves the reaction between a β-ketoester or a 1,3-diketone and a hydrazine. nih.govsmolecule.com For instance, reacting a β-ketoester with hydrazine can form a pyrazolone (B3327878) intermediate, which can then be further functionalized. beilstein-journals.org The reaction of 1,3-dicarbonyl compounds with substituted hydrazines, such as arylhydrazines, is a primary method for producing N-substituted pyrazoles. nih.gov The regioselectivity of this cyclization can be influenced by the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. beilstein-journals.orgsmolecule.com

Multicomponent reactions (MCRs) have also emerged as an efficient strategy for pyrazole synthesis, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. beilstein-journals.orgnih.gov For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org These methods offer advantages in terms of efficiency and atom economy. nih.govnih.gov

Table 1: Examples of Precursors in Pyrazole Synthesis via Cyclocondensation

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Type | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine Hydrate | 3,5-Disubstituted Pyrazoles | nih.gov |

| β-Ketoesters | Phenylhydrazine | 1-Aryl-5-pyrazolones | beilstein-journals.org |

| Diethyl Oxalate & Ketone | Arylhydrazine | 1,3,4,5-Substituted Pyrazoles | nih.gov |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Pyrazolines (oxidized to pyrazoles) | nih.gov |

| Malononitrile & Aldehyde | Hydrazine Hydrate | 5-Aminopyrazoles | beilstein-journals.org |

Sequential Halogenation and Functionalization Strategies

Once the pyrazole ring is formed, specific halogen atoms are introduced in a stepwise manner. The regiochemistry of halogenation is a key challenge. Electrophilic halogenation of the pyrazole ring typically occurs at the C4 position due to its higher electron density. arkat-usa.orgresearchgate.net Therefore, to achieve a pattern like this compound, a strategy involving protection, directed halogenation, or starting with a pre-functionalized precursor is necessary.

Common halogenating agents include N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination). researchgate.netbeilstein-archives.org For example, reacting a pyrazole with an N-halosuccinimide is an effective method for introducing a halogen at the 4-position. researchgate.net The synthesis of a 3-iodo-4-chloro derivative might involve starting with a 3-substituted pyrazole, chlorinating the 4-position, and then introducing the iodine at the 3-position, or vice-versa. The iodo group at position 4 can act as a good leaving group in nucleophilic substitution reactions, which is a consideration in the synthetic design. smolecule.com

A plausible route to this compound could start from a 3-iodopyrazole derivative. arkat-usa.org This intermediate can then be subjected to electrophilic chlorination at the C4 position using a reagent like N-chlorosuccinimide (NCS). Alternatively, one could start with a 4-chloropyrazole and perform a directed iodination at the C3 position, which is often more challenging and may require the use of protecting groups to control the regioselectivity.

Table 2: Halogenation Strategies for Pyrazoles

| Pyrazole Substrate | Halogenating Agent | Position of Halogenation | Resulting Product | Reference |

|---|---|---|---|---|

| 1H-Pyrazole | N-Chlorosuccinimide (NCS) | 4 | 4-Chloro-1H-pyrazole | researchgate.net |

| 1H-Pyrazole | N-Bromosuccinimide (NBS) | 4 | 4-Bromo-1H-pyrazole | researchgate.net |

| 3-Aryl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | 4 | 3-Aryl-4-iodo-1H-pyrazol-5-amine | beilstein-archives.org |

| 1-Acyl-4,5-dihydropyrazole | Iodine Monochloride (ICl) | 4 | 1-Acyl-4-iodo-1H-pyrazole | organic-chemistry.org |

Protective Group Chemistry in Pyrazole Synthesis

Protecting groups are essential tools in the synthesis of complex pyrazoles, particularly for controlling the regioselectivity of substitution reactions. nih.govnih.gov The pyrazole ring contains a reactive N-H bond that can interfere with various reactions, and the two nitrogen atoms can lead to mixtures of isomers during N-alkylation or N-acylation. nih.govnih.gov

Protection of the N-H Site for Regiocontrol

Protecting the N-H proton of the pyrazole ring is a common strategy to prevent unwanted side reactions and to direct substituents to specific positions on the ring. arkat-usa.orgnih.gov For instance, an N1-protected pyrazole can be selectively functionalized at other positions. After the desired modifications are made, the protecting group can be removed to yield the N-H pyrazole. A variety of protecting groups have been employed for this purpose, including the ethoxyethyl (EtOEt) group. arkat-usa.org The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal.

The use of a protecting group can also influence the reactivity of the pyrazole ring. For example, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been used to control the regioselectivity of C-H arylation reactions. nih.gov By protecting one nitrogen, the electronic properties of the ring are altered, which can favor substitution at a specific carbon atom.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and is also applicable to the N-H site of pyrazoles. rsc.orgwikipedia.org It is typically introduced by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.orgmdpi.com The Boc group is advantageous because it is stable to many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org

The Boc group serves to control regioselectivity in subsequent reactions. For example, by protecting the pyrazole nitrogen, acylation can be directed towards an exocyclic amino group. mdpi.com In the context of synthesizing polyhalogenated pyrazoles, a Boc-protected pyrazole could be used to direct halogenation to a specific carbon atom. Following the halogenation step, the Boc group can be selectively removed. arkat-usa.org Studies have shown that N-Boc protected pyrazoles can be deprotected using reagents like sodium borohydride (B1222165) in ethanol, which offers selectivity in the presence of other sensitive functional groups. arkat-usa.org This allows for intricate synthetic sequences where different parts of the molecule are modified in a controlled order. nih.gov

Application of Ethoxyethyl (EtOEt) Protecting Groups

The ethoxyethyl (EtOEt) group is a valuable protecting group for the pyrazole N-H bond, particularly in the synthesis of 3-iodo-1H-pyrazole derivatives. arkat-usa.org Its application is favored due to the mild acidic conditions required for both its introduction and subsequent removal. researchgate.netumich.edu

The standard procedure for N-protection involves the reaction of the pyrazole with ethyl vinyl ether, typically in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA). arkat-usa.org The reaction is often performed in a chlorinated solvent such as dichloromethane (B109758). arkat-usa.org A key consideration during this process is the exothermic nature of the reaction, especially on a larger scale. arkat-usa.org To manage the reaction, controlled, portionwise addition of ethyl vinyl ether at a moderated temperature of 28–33 °C is recommended to prevent the reaction from becoming uncontrollable. arkat-usa.org

Research on the protection of disubstituted pyrazoles, such as 3,4-diiodo-1H-pyrazole and 4-bromo-3-iodo-1H-pyrazole, has shown that the EtOEt group can migrate between the two nitrogen atoms of the pyrazole ring under acidic conditions. arkat-usa.org This migration can lead to the formation of a mixture of regioisomers, which is an important factor to consider during synthetic planning. arkat-usa.org For instance, the reaction of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether can result in a 1:1 mixture of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole and 1-(1-ethoxyethyl)-4,5-diiodo-1H-pyrazole. arkat-usa.org Despite this, the EtOEt group was chosen over others, like the Boc group, for its stability in subsequent reactions with organolithium compounds and during GC-MS analysis. researchgate.netumich.edu

Table 1: Synthesis of N-Ethoxyethyl Protected Pyrazoles

This table summarizes the reaction conditions for the protection of various iodinated pyrazoles using the EtOEt group.

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Diiodo-1H-pyrazole | Ethyl vinyl ether, TFA, CH₂Cl₂, 28-33 °C | Mixture of regioisomers | 78 | researchgate.net |

Application of Tetrahydropyran (B127337) (THP) Protecting Groups

The tetrahydropyran (THP) group is another widely used acid-labile protecting group for alcohols and N-H functionalities in heterocyclic compounds, including pyrazoles. researchgate.netumich.eduorganic-chemistry.org It is particularly recommended for the synthesis of unsymmetrical pyrazole derivatives. arkat-usa.orgumich.edu The protection reaction involves treating the pyrazole with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. arkat-usa.orgresearchgate.net A significant drawback of using the THP group is the creation of a new stereocenter, which can result in a mixture of diastereomers if the substrate is already chiral. organic-chemistry.org

Conventional methods for THP protection often involve heating the pyrazole with DHP and a catalytic amount of acid at 40-50 °C. arkat-usa.orgumich.edu However, more recent advancements have focused on greener, more efficient protocols. One such method reports a solvent- and catalyst-free approach for the quantitative protection of pyrazole. rsc.org This is followed by a high-yield, one-pot lithiation/alkylation/deprotection sequence, highlighting the versatility of the THP group in pyrazole derivatization. rsc.org This green approach makes the synthesis more scalable and environmentally friendly. rsc.org

Table 2: Catalysts for THP Protection of Alcohols/Phenols

This table provides examples of various catalysts used for the introduction of the THP protecting group, which are also applicable to N-H protection.

| Catalyst | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Bismuth triflate | Solvent-free | Alcohols, Phenols | organic-chemistry.org |

| Zeolite H-beta | - | Alcohols | organic-chemistry.org |

| Silica-supported perchloric acid | Solvent-free | Hydroxyl groups | organic-chemistry.org |

Deprotection Methodologies

The removal of protecting groups is a crucial final step in many synthetic sequences. For both EtOEt and THP groups, deprotection is typically achieved under acidic conditions. arkat-usa.orgresearchgate.netorganic-chemistry.org

The cleavage of these acetal-based groups occurs via acidic hydrolysis. organic-chemistry.org The reaction is reversible, and for the deprotection to proceed to completion, the byproducts (ethyl vinyl ether or dihydropyran) must be removed from the reaction mixture. arkat-usa.orgumich.edu The EtOEt group is noted to be easily removed from the pyrazole ring under mild acidic conditions. researchgate.netumich.edu Similarly, THP ethers are readily cleaved by acid treatment, often using aqueous acid or alcoholysis. organic-chemistry.orgnih.gov For instance, trifluoroacetic acid (TFA) in a suitable solvent like water or dichloromethane is effective for cleaving THP groups from various substrates. nih.govorgsyn.org The high acid sensitivity of these protecting groups allows for their selective removal in the presence of other, more robust protecting groups, which is a cornerstone of modern orthogonal protection strategies in organic synthesis. nih.gov Research has also demonstrated that catalysts like bismuth triflate or zeolite H-beta can be used not only for the protection step but also for the deprotection of THP ethers, offering a versatile catalytic system. organic-chemistry.org

Reactivity and Advanced Chemical Transformations of 3 Iodo 4 Chloro 1h Pyrazole

Nucleophilic Substitution Reactions

The pyrazole (B372694) ring is considered electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups like halogens. smolecule.comimperial.ac.uk

In dihalogenated pyrazoles such as 3-iodo-4-chloro-1H-pyrazole, the regioselectivity of nucleophilic substitution is dictated by the intrinsic properties of the halogen leaving groups. smolecule.com General principles of nucleophilic aromatic substitution suggest that the rate of displacement follows the order I > Br > Cl > F, corresponding to the stability of the halide anion. Therefore, the iodide at the C-3 position is expected to be more readily displaced by nucleophiles than the chloride at the C-4 position. smolecule.com

Studies on the related compound, 3-chloro-1-ethyl-4-iodo-1H-pyrazole, confirm this principle, demonstrating that the iodo substituent at position 4 is the most reactive site for nucleophilic displacement due to the superior leaving group ability of iodide compared to chloride. smolecule.com This selective reactivity allows for the synthesis of mono-substituted pyrazoles where the chlorine atom is retained for subsequent functionalization. smolecule.com Common nucleophiles effective in these transformations on halogenated pyrazoles include alkoxides, amines, and thiols. smolecule.com While one source suggests the chlorine atom can be replaced by nucleophiles in this compound, the prevailing evidence based on chemical principles and related structures points towards the greater lability of the C-I bond in SNAr reactions. smolecule.comsmolecule.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. However, the reactivity of the pyrazole ring in SEAr is complex and highly dependent on the reaction conditions and existing substituents.

The pyrazole ring itself is subject to electrophilic attack, which typically occurs at the C-4 position in unsubstituted or activated pyrazoles. arkat-usa.orgresearchgate.net In the case of this compound, this position is already substituted with a chlorine atom. Furthermore, the presence of two electron-withdrawing halogen atoms deactivates the pyrazole ring towards electrophilic attack, making classical SEAr reactions challenging. mdpi.com

Direct halogenation of pyrazole derivatives is a common method for introducing functionality. beilstein-archives.org For instance, studies on 1-aryl-3-CF3-1H-pyrazoles show that direct iodination with I2 mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) occurs selectively at the C-4 position. baranlab.org However, for this compound, such reactions would not offer a route to further functionalization of the ring carbons. Instead of direct electrophilic attack, functionalization of the pyrazole core is more practically achieved through alternative strategies such as deprotonation-metalation followed by reaction with an electrophile, or through the cross-coupling reactions discussed below. nih.gov

Cross-Coupling Reactions and Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these transformations due to the differential reactivity of the C-I and C-Cl bonds.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl. baranlab.org This predictable trend in reactivity is based on the bond dissociation energies of the carbon-halogen bond and the ease of the initial oxidative addition step to the palladium(0) catalyst.

For this compound, the significantly greater reactivity of the C-I bond compared to the C-Cl bond allows for highly selective functionalization at the C-3 position. smolecule.comtandfonline.com The palladium catalyst will preferentially undergo oxidative addition into the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations. This selective reactivity has been demonstrated in various palladium-catalyzed reactions, including the Sonogashira, Suzuki, and Stille couplings, on similarly substituted heterocyclic systems. tandfonline.comconicet.gov.ar

The Sonogashira cross-coupling reaction, which forms a C(sp2)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, is a powerful tool for the synthesis of acetylenic compounds. arkat-usa.orgwashington.edu This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. washington.edu

The N-H group of pyrazoles can interfere with transition metal catalysts, so protection of the nitrogen is often necessary before performing cross-coupling reactions. arkat-usa.org The ethoxyethyl (EtOEt) group is one such protecting group that can be readily introduced and later removed under mild acidic conditions. arkat-usa.orgumich.edu

Research has shown that N-protected 3-iodo-4-substituted-1H-pyrazole derivatives undergo Sonogashira coupling with terminal alkynes, such as phenylacetylene, in a highly efficient manner. arkat-usa.orgresearchgate.net The reaction proceeds selectively at the C-3 iodo-position, demonstrating the utility of this methodology for elaborating the pyrazole scaffold. The analogous bromopyrazoles are reported to be unreactive under similar conditions, highlighting the superior reactivity of the iodo-derivatives. researchgate.net

The table below summarizes the results of Sonogashira cross-coupling reactions between various N-protected 3-iodo-1H-pyrazole derivatives and phenylacetylene. arkat-usa.orgresearchgate.net

| Entry | Pyrazole Substrate | R¹ | R² | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | H | H | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 91 | arkat-usa.org |

| 2 | tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | H | H | tert-Butyl 3-(phenylethynyl)-1H-pyrazole-1-carboxylate | 85 | arkat-usa.org |

| 3 | 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Br | H | 4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 87 | arkat-usa.org |

| 4 | 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | NO₂ | H | 1-(1-Ethoxyethyl)-4-nitro-3-(phenylethynyl)-1H-pyrazole | 89 | arkat-usa.org |

| 5 | 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | CH₃ | H | 1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole | 92 | arkat-usa.org |

Reactivity Order of Halogenated Pyrazoles in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond directly influences the reactivity of the substrate. For halogenated pyrazoles, the established order of reactivity is a direct consequence of the carbon-halogen bond dissociation energies:

C-I > C-Br > C-Cl > C-F

Aryl iodides are the most reactive substrates due to the weaker C-I bond, which facilitates easier oxidative addition. This is followed by aryl bromides, while aryl chlorides are significantly less reactive and often require more forcing conditions, such as higher temperatures and more specialized, electron-rich, and bulky phosphine (B1218219) ligands to achieve efficient coupling. This clear reactivity hierarchy allows for highly selective cross-coupling reactions on di-halogenated pyrazoles, such as this compound, where the iodine at the C-3 position can be selectively displaced while leaving the chlorine at the C-4 position untouched.

Directed Metalation and Subsequent Reactions

Directed metalation is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org It involves the deprotonation of a position activated by a nearby directing group, using a strong base to form an organometallic intermediate, which can then be trapped by various electrophiles.

For the this compound scaffold, the most acidic carbon-bound proton is at the C-5 position, influenced by the adjacent ring nitrogen atom. Deprotonation at this site can be achieved using strong organolithium bases like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), typically in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) to prevent side reactions. wikipedia.orgnih.gov The resulting 5-lithiated pyrazole is a potent nucleophile. nih.gov The addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation process. Alternatively, magnesiation can be performed using lithium chloride-turbated Grignard reagents or through halogen-magnesium exchange.

Once the C-5 metallated (lithiated or magnesiated) intermediate of this compound is formed, it can react with a wide array of electrophiles to introduce new functional groups at this position. nih.govrsc.org This two-step sequence of directed metalation followed by electrophilic trapping provides a highly regioselective route to 3-iodo-4-chloro-5-substituted-1H-pyrazoles. The N-H proton must also be considered, as it will be deprotonated by the strong base; thus, at least two equivalents of the base are typically required if the nitrogen is unprotected.

Table 4: Examples of Electrophilic Trapping of 5-Lithiated Pyrazoles

| Electrophile | Reagent Example | Resulting Functional Group at C-5 | Source |

| Aldehydes/Ketones | Benzaldehyde, Acetone | Hydroxyalkyl | mdpi.com |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid | nih.gov |

| Alkyl Halides | Methyl Iodide, Benzyl Bromide | Alkyl, Benzyl | nih.gov |

| Disulfides | Dimethyl disulfide (DMDS) | Methylthio | rsc.org |

| Iodine | I₂ | Iodo | nih.gov |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl | rsc.org |

Condensation Reactions for Extended Heterocyclic Systems

The functionalized pyrazole core of this compound serves as a valuable scaffold for the construction of more complex, fused heterocyclic systems. A key strategy to achieve this is through condensation reactions, particularly for the synthesis of pyrazolo[3,4-b]pyridines. These fused systems are of significant interest due to their diverse biological activities. The typical pathway involves the transformation of the 3-iodo group into a nucleophilic center, such as an amino group, which can then undergo condensation with a suitable dicarbonyl compound or its equivalent.

While direct condensation of this compound is not commonly reported, its conversion to 3-amino-4-chloro-1H-pyrazole unlocks its potential for building extended heterocyclic frameworks. The resulting aminopyrazole can react with various 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or other bifunctional electrophiles to construct the fused pyridine (B92270) ring.

A widely employed method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com If the dicarbonyl compound is unsymmetrical, a mixture of two regioisomers can be formed, with the product distribution depending on the relative electrophilicity of the two carbonyl groups. mdpi.com For instance, using 1,1,1-trifluoropentane-2,4-dione can direct the regioselectivity, as the carbonyl group adjacent to the trifluoromethyl group is more electrophilic. mdpi.com

Another effective approach is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds via an initial nucleophilic attack of the amino group, followed by cyclization and subsequent treatment with reagents like POCl₃ to yield 4-chloro-1H-pyrazolo[3,4-b]pyridines. mdpi.com Similarly, cyclization with α,β-unsaturated ketones, often catalyzed by a Lewis acid such as ZrCl₄, provides a direct route to substituted pyrazolo[3,4-b]pyridines. mdpi.com

The following table summarizes representative condensation reactions for the synthesis of pyrazolo[3,4-b]pyridines from an aminopyrazole precursor, which could be derived from this compound.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Systems via Condensation

| Reagent | Reaction Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1,3-Diketone | Friedländer Annulation | Substituted Pyrazolo[3,4-b]pyridine | mdpi.com |

| α,β-Unsaturated Ketone | Michael Addition/Cyclization | Substituted Pyrazolo[3,4-b]pyridine | mdpi.com |

| Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | 4-Hydroxy-pyrazolo[3,4-b]pyridine-5-carboxylate | mdpi.com |

Intramolecular Cyclization and Cycloisomerization

The presence of a reactive iodine atom at the 3-position makes this compound an excellent substrate for introducing functionalities that can subsequently participate in intramolecular cyclization reactions. This strategy is a powerful tool for constructing novel polycyclic and fused heterocyclic systems with a pyrazole core.

A prominent pathway involves an initial palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to introduce an acetylenic side chain at the 3-position. arkat-usa.orgresearchgate.net For example, coupling with a terminal alkyne bearing a functional group, such as a formyl or nitro group on an adjacent aromatic ring, can generate a precursor ripe for intramolecular cyclization. arkat-usa.orgresearchgate.net Previous studies on related 2-formylhetarylacetylenes have shown that the structure of the cyclized products can vary depending on the reaction conditions and the nature of the starting materials. arkat-usa.orgresearchgate.net This approach opens the door to a variety of fused systems, including pyrazolo[3,4-c]pyridines and other complex heterocycles. arkat-usa.org

The general sequence for this transformation is as follows:

Functionalization: A Sonogashira cross-coupling reaction between this compound and a suitable terminal alkyne.

Intramolecular Cyclization: The resulting pyrazole derivative, now equipped with an acetylenic side chain, undergoes cyclization, which can be promoted by various catalysts or conditions.

The versatility of this approach is demonstrated by the range of potential cyclization partners that can be introduced via the initial cross-coupling step.

Table 2: Potential Intramolecular Cyclization Pathways for Derivatives of this compound

| Initial Reaction | Functionalized Intermediate | Cyclization Product Type | Reference |

|---|---|---|---|

| Sonogashira Coupling with 2-ethynylbenzaldehyde | 3-(2-Formylphenylethynyl)-4-chloro-1H-pyrazole | Fused polycyclic pyrazole | arkat-usa.orgresearchgate.net |

| Sonogashira Coupling with a terminal alkyne-amine | 3-(Aminoalkynyl)-4-chloro-1H-pyrazole | Fused pyrazolo-pyridine | arkat-usa.org |

These advanced transformations underscore the utility of this compound as a versatile building block in synthetic organic chemistry, enabling access to a wide array of complex heterocyclic structures through carefully designed reaction sequences involving both intermolecular condensation and intramolecular cyclization strategies.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet), and coupling constants (J, in Hz) of the C5-H and the N-H protons would provide key information about the electronic environment and connectivity within the molecule. However, specific experimental ¹H NMR data for 3-Iodo-4-chloro-1H-pyrazole are not documented in the available literature.

Carbon (¹³C) NMR Spectral Analysis

In a ¹³C NMR spectrum of this compound, three distinct carbon signals corresponding to the pyrazole ring carbons (C3, C4, and C5) would be anticipated. The chemical shifts would be influenced by the attached halogens and the nitrogen atoms. The C3 and C4 carbons, being directly bonded to iodine and chlorine respectively, would show characteristic shifts. As with the proton NMR data, published experimental ¹³C NMR spectral data for this specific compound could not be located.

Nitrogen (¹⁵N) NMR Spectral Analysis

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 would confirm the heterocyclic structure. This is a less common technique, and no ¹⁵N NMR data for this compound have been found in the searched scientific databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration, C-H stretching, C=N stretching, and C-C ring vibrations. The presence of carbon-halogen (C-Cl, C-I) bonds would also result in absorptions in the fingerprint region. Despite the utility of this technique, specific IR spectra for the title compound are not available in the reviewed sources.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. The mass spectrum for this compound (Molecular Formula: C₃H₂ClIN₂) would show a molecular ion peak (M⁺) that reflects its molecular weight of approximately 228.42 g/mol . evitachem.com The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key feature for identification. While this technique is fundamental for characterization, specific experimental mass spectra have not been published.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This analysis would provide precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group. A search of crystallographic databases did not yield any structural reports for this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. For halogenated pyrazoles, DFT calculations are instrumental in predicting and validating experimental data, as well as elucidating their structural and electronic features. mdpi.comsemanticscholar.org

Prediction and Validation of Spectroscopic Data

DFT calculations have been successfully employed to predict the spectroscopic properties of halogenated pyrazoles, which can then be compared with experimental data for validation. For instance, in a study of 4-halogenated-1H-pyrazoles, DFT calculations were used to determine theoretical IR and 1H NMR spectroscopic data. mdpi.com The geometry optimization and vibrational frequency calculations are often performed using hybrid density functionals, such as ωB97XD or B3LYP, with appropriate basis sets like cc-pVTZ for lighter atoms and effective core potentials for iodine. mdpi.comscience.gov

Calculations of N-H stretching frequencies in pyrazole monomers predict values around 3400-3500 cm⁻¹, but hydrogen bonding in the solid state leads to a decrease in this frequency. researchgate.net Theoretical calculations on a series of 4-halogenated pyrazoles showed that the 1H NMR chemical shifts of the N-H proton are influenced by the electronegativity of the halogen substituent. mdpi.com

For a related compound, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, detailed spectroscopic data from 1H NMR, 13C NMR, 15N NMR, IR, and mass spectrometry have been reported, providing a basis for computational validation. mdpi.com Similarly, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to predict NMR chemical shifts and IR vibrational modes for other halogenated pyrazole derivatives.

Elucidation of Molecular Geometry and Electronic Properties

DFT calculations provide detailed information about the molecular geometry, including bond lengths and angles, of halogenated pyrazoles. derpharmachemica.com For example, the geometry of 4-halogenated-1H-pyrazoles has been optimized using DFT to understand the impact of different halogens on the pyrazole ring structure. mdpi.com

Furthermore, DFT is used to investigate the electronic properties of these molecules. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. derpharmachemica.com For instance, DFT calculations can predict the sites susceptible to electrophilic or nucleophilic attack. In the context of cross-coupling reactions, the C-I bond dissociation energy and the charge distribution on the iodine atom, which can be calculated using DFT, indicate the molecule's propensity to undergo oxidative addition with a catalyst. Natural Bond Orbital (NBO) analysis, another computational method, can be used to study donor-acceptor interactions within the molecule. chemrxiv.org

Studies on Tautomerism in Pyrazole Systems

Tautomerism is a fundamental characteristic of pyrazoles, influencing their reactivity and biological activity. nih.govmdpi.comresearchgate.net This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov

Annular Prototropic Tautomerism

The most common form of tautomerism in pyrazoles is annular prototropic tautomerism, where a proton moves between the two nitrogen atoms of the ring. nih.gov This process is typically intermolecular, with a significantly lower energy barrier than the intramolecular pathway. mdpi.com The interconversion rates are often high, leading to averaged signals in NMR spectroscopy. nih.gov In solution, the equilibrium between tautomers can be influenced by the solvent, which can catalyze the transformation. nih.govencyclopedia.pub In the gas phase, proton transfer requires an intermolecular interaction with another pyrazole molecule or a solvent molecule. mdpi.com

Impact of Halogenation on Tautomeric Equilibria

The presence and nature of substituents on the pyrazole ring can significantly affect the tautomeric equilibrium. mdpi.com Halogenation is known to influence the stability of the different tautomers. globalresearchonline.net Theoretical studies on a large library of pyrazole derivatives, using DFT calculations, have shown that modifications in ring substituents lead to differences in tautomeric stability. mdpi.com For instance, in substituted pyrazoles, the more stable tautomer is often the one with electron-donating groups at the C-5 position and electron-withdrawing groups at the C-3 position. researchgate.net The specific impact of 3-iodo and 4-chloro substitution on the tautomeric equilibrium of 1H-pyrazole requires specific computational studies, but the general principles of substituent effects on pyrazole tautomerism are well-established.

Intermolecular Interactions and Supramolecular Assembly

The ability of pyrazoles to act as both hydrogen-bond donors and acceptors allows them to form various supramolecular assemblies. mdpi.comsemanticscholar.org These interactions are crucial in crystal engineering and for understanding the properties of materials. nih.govresearchgate.net

The N-H group of the pyrazole ring can form N-H···N hydrogen bonds with the pyridine-like nitrogen atom of an adjacent molecule. rsc.org This leads to the formation of different motifs, such as dimers, trimers, tetramers, and catemers (polymeric chains). mdpi.comsemanticscholar.orgresearchgate.net The specific motif adopted depends on the nature and position of the substituents on the pyrazole ring. mdpi.comsemanticscholar.org For example, 4-chloro-1H-pyrazole and its bromo analog form trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs form catemeric chains. mdpi.comsemanticscholar.org

Interactive Data Tables

| Compound | Method | Predicted 1H NMR (N-H, ppm) | Predicted N-H Stretch (cm⁻¹) |

|---|---|---|---|

| 4-F-pzH | DFT | 9.47 | 3133 |

| 4-Cl-pzH | DFT | 9.78 | - |

| 4-Br-pzH | DFT | 9.88 | - |

| 4-I-pzH | DFT | 10.00 | 3110 |

| Compound | Supramolecular Motif |

|---|---|

| 4-F-pzH | Catemer |

| 4-Cl-pzH | Trimer |

| 4-Br-pzH | Trimer |

| 4-I-pzH | Catemer |

Theoretical and Computational Investigations

Hydrogen Bonding Networks in Halogenated Pyrazoles

The supramolecular architecture of halogenated pyrazoles in the solid state is significantly influenced by the formation of intermolecular hydrogen bonds. The pyrazole (B372694) ring, featuring a pyrrole-like donor nitrogen atom (N1-H) and a pyridine-like acceptor nitrogen atom (N2), readily engages in N-H···N hydrogen bonding. mdpi.com This fundamental interaction leads to the self-assembly of various motifs, including dimers, trimers, tetramers, and catemers (linear chains). mdpi.comresearchgate.netmdpi.com The specific motif adopted is a delicate balance of steric and electronic effects imposed by the substituents on the pyrazole ring. mdpi.com

Computational and experimental studies have revealed that halogen substituents at various positions on the pyrazole ring play a crucial role in modulating these hydrogen bonding networks. The nature of the halogen atom (F, Cl, Br, I) and its position (3, 4, or 5) influences the crystal packing and can lead to different supramolecular assemblies. mdpi.com For instance, in the series of 4-halogenated-1H-pyrazoles, the 4-chloro and 4-bromo derivatives are isostructural, forming trimeric hydrogen-bonded units. mdpi.comnih.gov In contrast, the 4-fluoro and 4-iodo analogues each form catemeric chains, although they are not isostructural with each other. mdpi.com

In the case of 3-iodo-4-chloro-1H-pyrazole, the interplay between the electron-withdrawing chloro group at the 4-position and the bulky, polarizable iodo group at the 3-position is expected to create a unique hydrogen bonding landscape. The presence of these two different halogens introduces electronic asymmetry and steric hindrance that will dictate the geometry of the N-H···N hydrogen bonds. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the stability and geometry of these interactions. ias.ac.in

The investigation of hydrogen bonding networks is critical for understanding the solid-state properties of compounds like this compound and for the rational design of crystal structures with desired properties, a field known as crystal engineering. acs.org

Table 1: Representative Hydrogen Bond Geometries in Halogenated Pyrazoles

This table presents typical hydrogen bond parameters observed in related halogenated pyrazole crystal structures. These values provide a reference for the expected geometries in networks involving compounds like this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound | Motif | Reference |

| N-H···N | 0.88 | 2.01 | 2.885(3) | 173 | 4-Chloro-1H-pyrazole | Trimer | nih.gov |

| N-H···N | 0.88 | 1.98 | 2.858(2) | 176 | 4-Chloro-1H-pyrazole | Trimer | nih.gov |

| N-H···N | 0.86 | 2.08 | 2.887(3) | 157 | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Dimer | researchgate.net |

Applications in Organic Synthesis and Functional Material Science

Building Blocks for Complex Organic Molecules

3-Iodo-4-chloro-1H-pyrazole serves as a valuable intermediate in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is weaker and more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 3-position of the pyrazole (B372694) ring, making it a key component in the synthesis of intricate molecular architectures.

The compound readily participates in a variety of chemical transformations, including nucleophilic and electrophilic substitution reactions, as well as oxidation and reduction reactions that can modify the pyrazole ring itself. vulcanchem.com However, its most significant utility lies in its application in cross-coupling reactions.

Synthesis of Novel Heterocyclic Scaffolds

The strategic placement of the iodo and chloro substituents on the pyrazole core makes this compound an ideal precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science. Through sequential and chemoselective cross-coupling reactions, complex polycyclic structures can be assembled with a high degree of control.

One notable application is in the synthesis of pyrazolo[3,4-d]pyrimidines . These bicyclic systems are of significant pharmacological interest. derpharmachemica.comimist.ma A synthetic strategy can involve the initial functionalization at the more reactive 3-position (iodine) via a Suzuki or Sonogashira coupling, followed by a subsequent reaction at the 4-position (chlorine) to construct the pyrimidine (B1678525) ring. For instance, a related compound, 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, has been utilized in a one-pot sequential Suzuki-Miyaura coupling to produce 3,6-diarylpyrazolo[3,4-b]pyridines, demonstrating the feasibility of such selective transformations. researchgate.net

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for extending the molecular framework of this compound. organic-chemistry.orgsci-hub.semdpi.com The reaction of this compound with various alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, would selectively yield 3-alkynyl-4-chloro-1H-pyrazoles. These intermediates can then undergo further transformations, such as intramolecular cyclization, to afford novel fused heterocyclic systems. For example, related 5-alkynyl-1H-pyrazole-4-carbaldehydes have been cyclized to form pyrazolo[4,3-c]pyridines. semanticscholar.org

Similarly, the Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazole and an organoboron compound. nih.govmdpi-res.comresearchgate.net This reaction can be employed to introduce aryl or heteroaryl substituents at the 3-position of this compound, leading to the formation of 3-aryl-4-chloro-1H-pyrazoles. These products can then serve as building blocks for more complex molecules. The synthesis of various aryl-substituted pyrazoles from their corresponding bromo- or iodo-precursors via Suzuki coupling is a well-established methodology. researchgate.netderpharmachemica.com

The following table provides an overview of the key coupling reactions involving this compound and its derivatives for the synthesis of complex molecules.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type | Ref. |

|---|---|---|---|---|

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | 3-Alkynyl-4-chloro-1H-pyrazole | organic-chemistry.orgsci-hub.semdpi.com |

| Suzuki-Miyaura Coupling | This compound, Arylboronic Acid | Pd(OAc)₂ / dppf / Base | 3-Aryl-4-chloro-1H-pyrazole | researchgate.netmdpi-res.comresearchgate.net |

Precursors for Ligands in Coordination Chemistry

Pyrazole and its derivatives are well-established ligands in the field of coordination chemistry. organic-chemistry.orggoogle.comresearchgate.netresearchgate.net The pyrazole ring contains two nitrogen atoms with lone pairs of electrons that can coordinate to metal ions, acting as monodentate or bridging ligands. The substituents on the pyrazole ring can significantly influence the electronic properties and steric hindrance of the resulting ligand, thereby tuning the properties of the metal complex.

This compound can serve as a precursor for the synthesis of a variety of ligands. The reactive iodine at the 3-position allows for the introduction of other coordinating groups through cross-coupling reactions. For example, the synthesis of a bis(pyrazol-1-yl)pyridine system, a classic tridentate ligand scaffold, has been achieved starting from an iodinated pyrazole. sci-hub.se This demonstrates the potential to transform this compound into more elaborate ligand architectures.

The nitrogen atoms of the pyrazole ring itself can directly participate in coordination. The pyridine-like nitrogen atom (N2) is generally the primary coordination site. researchgate.net The presence of the electron-withdrawing chloro and iodo substituents in this compound would decrease the basicity of the nitrogen atoms, which in turn affects the coordination strength and the stability of the resulting metal complexes. This modulation of electronic properties can be exploited in the design of catalysts or functional materials with specific electronic characteristics.

Potential in Functional Material Development

The unique electronic and structural features of this compound and its derivatives suggest their potential application in the development of novel functional materials. iodobenzene.ltd The pyrazole scaffold is known to be a component in various materials with interesting optical and electronic properties. researchgate.net

Derivatives of iodinated pyrazoles are being explored for their use in organic light-emitting diodes (OLEDs) . For instance, a compound containing a chloro-iodo-pyrazolo[3,4-b]pyridine core has been noted for its potential as a blue-green emitter. The presence of heavy atoms like iodine can promote intersystem crossing, which is a key process in the mechanism of phosphorescent OLEDs.

Furthermore, the high iodine content and the inherent stability of the pyrazole ring have led to research into iodinated pyrazole derivatives as energetic biocidal materials . researchgate.net These materials can release biocidal iodine upon decomposition, making them potentially useful in specialized applications. For example, polyiodo-nitro-bipyrazoles have been synthesized and shown to have high detonation velocities and significant gas production, highlighting the potential of incorporating the iodo-pyrazole moiety into high-energy materials. researchgate.net The electronic properties of materials derived from 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-amine have also been considered for applications in semiconductors.

The versatility of this compound as a building block allows for the systematic modification of its structure to fine-tune the properties of the resulting materials, opening up avenues for the rational design of new functional organic materials.

Q & A

Q. What are the standard synthetic routes for 3-Iodo-4-chloro-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. Molecular iodine is often used as a catalyst under heating (60–80°C) in polar solvents like ethanol or acetic acid . Key parameters for optimization include:

- Temperature : Higher temperatures accelerate ring formation but may increase side reactions.

- Solvent polarity : Ethanol enhances solubility of intermediates, while acetic acid improves protonation.

- Catalyst loading : Excess iodine can lead to over-iodination; stoichiometric control is critical.

| Reaction Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Ethanol/Acetic Acid |

| Iodine (mol%) | 5–10% |

Q. What characterization techniques are recommended for verifying the structure of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., iodinated C3 and chlorinated C4).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 202.43 g/mol) .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, lab coat, and goggles are mandatory due to acute toxicity risks .

- First-aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

- Storage : Keep in a cool, dry place away from oxidizers.

Advanced Research Questions

Q. What mechanistic insights exist for the cyclocondensation reaction forming the pyrazole core?

The reaction proceeds via nucleophilic attack of hydrazine on the 1,3-dicarbonyl compound, followed by cyclization. Iodine acts as both a catalyst (promoting electrophilic iodination) and a mild oxidizer, stabilizing intermediates. Density Functional Theory (DFT) studies suggest that the transition state involves partial proton transfer from the solvent .

Q. How can continuous flow reactors improve the synthesis of this compound compared to batch methods?

Continuous flow systems offer:

- Enhanced heat/mass transfer : Reduces side reactions (e.g., di-iodination).

- Scalability : Higher yields (reported >85% vs. 70–75% in batch) due to precise control of residence time .

- Safety : Minimizes exposure to hazardous intermediates.

Q. What computational approaches are used to predict the biological activity of halogenated pyrazoles?

- Molecular docking : Screens interactions with targets like kinases or cytochrome P450 enzymes.

- QSAR models : Correlate electronic effects of halogens (e.g., iodine’s polarizability) with bioactivity .

- DFT calculations : Predict regioselectivity in further functionalization (e.g., Suzuki couplings at C5) .

Q. How do structural modifications (e.g., substituent variation) influence the compound’s pharmacological profile?

- Chlorine at C4 : Enhances lipophilicity, improving membrane permeability.

- Iodine at C3 : Increases steric bulk, affecting binding to hydrophobic enzyme pockets.

- SAR studies : Replacing iodine with smaller halogens (e.g., Br) reduces anticancer activity in vitro by 30–40% .

Q. What challenges arise in achieving high-purity this compound, and how are they addressed?

- Byproduct formation : Di-iodinated impurities are removed via column chromatography (silica gel, hexane/EtOAc).

- Moisture sensitivity : Anhydrous conditions prevent hydrolysis of the pyrazole ring .

Q. Which in vitro assays are suitable for evaluating its antimalarial or anticancer potential?

- Antimalarial : Plasmodium falciparum lactate dehydrogenase (pLDH) assay.

- Anticancer : MTT assay on HeLa or MCF-7 cell lines.

- Mechanistic studies : Caspase-3 activation assays to probe apoptosis induction .

Q. How do conflicting data on synthetic yields or bioactivity arise, and how can they be resolved?

Discrepancies often stem from:

- Solvent purity : Trace water in ethanol reduces yield by 10–15%.

- Biological assay variability : Use standardized protocols (e.g., CLSI guidelines) and replicate experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.